REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH2:8][CH2:9][CH2:10]O)[CH:7]=1.S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH2:8][CH2:9][CH2:10][Cl:16])[CH:7]=1
|
Name
|
|
Quantity
|
58.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)CCCO)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the excess thionyl chloride is distilled off in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)CCCCl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |